molecular formula C6H12GeO B14658377 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-29-4

3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane

Katalognummer: B14658377
CAS-Nummer: 51343-29-4
Molekulargewicht: 172.79 g/mol
InChI-Schlüssel: RIZUMEBHOWTXBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane is an organogermanium compound characterized by its unique bicyclic structure. This compound is part of a broader class of organometallic compounds that incorporate germanium, a metalloid element. The presence of germanium in the bicyclic framework imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, leading to the substitution of silicon with germanium . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with nucleophiles and electrophiles. The germanium center acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to substitution reactions . The bicyclic structure also influences the compound’s reactivity, providing steric hindrance and electronic effects that modulate its chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-6-oxa-3-germabicyclo[310]hexane is unique due to the presence of germanium in its structure, which imparts different electronic and steric properties compared to its silicon analogs

Eigenschaften

CAS-Nummer

51343-29-4

Molekularformel

C6H12GeO

Molekulargewicht

172.79 g/mol

IUPAC-Name

3,3-dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H12GeO/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

RIZUMEBHOWTXBL-UHFFFAOYSA-N

Kanonische SMILES

C[Ge]1(CC2C(C1)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.